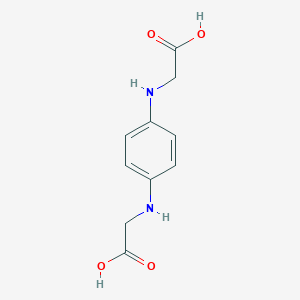

N,N'-1,4-Phenylenedi-glycine

Description

Historical Context and Significance of Phenylenediamine-Glycine Derivatives

The historical development of phenylenediamine derivatives is rooted in the industrial chemistry of the mid-20th century. lookchem.com The parent compound, p-phenylenediamine (B122844), was initially recognized for its importance in the production of polymers, such as the high-strength aramid fibers used in various applications. lookchem.commdpi.com Concurrently, research into antioxidants identified p-phenylenediamine derivatives as effective agents for preventing oxidative degradation in materials like rubber and plastics. lookchem.comnih.gov

The incorporation of glycine (B1666218), the simplest amino acid, into chemical structures has long been a strategy to impart biocompatibility and introduce versatile functional groups. nih.govnzytech.com Glycine derivatives are of significant interest in biochemistry and pharmacology due to their potential to mimic or modify the properties of the natural amino acid. nih.gov The synthesis of derivatives combining phenylenediamine and glycine moieties represents a logical progression, aiming to create molecules with novel properties and applications. These derivatives are explored for their potential in areas such as metal chelation and as ligands in coordination chemistry. nih.gov

Scope and Objectives of Research on N,N'-1,4-Phenylenedi-glycine

Research on this compound and its closely related analogues is primarily driven by its potential as a versatile ligand in coordination chemistry and a building block in the synthesis of more complex molecules. The presence of multiple coordination sites—the two nitrogen atoms of the amino groups and the oxygen atoms of the carboxyl groups—makes it a candidate for forming stable complexes with various metal ions.

The primary objectives of research in this area include:

Synthesis and Characterization: Developing efficient methods for the synthesis of this compound and its derivatives, and thoroughly characterizing their structures using spectroscopic and analytical techniques. dergipark.org.tr

Coordination Chemistry: Investigating the coordination behavior of this compound with different metal ions to form novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com The study of such complexes is relevant to materials science, catalysis, and the development of new functional materials.

Precursor for Advanced Materials: Utilizing this compound as a precursor for the synthesis of more complex structures, including Schiff bases and other derivatives with specific electronic or biological properties. ajol.info For instance, related Schiff base complexes involving p-phenylenediamine and glycine have been synthesized and studied for their antimicrobial activities. nih.gov

A dinitroso derivative, N,N'-BIS(CARBOXYMETHYL)-N,N'-DINITROSO-P-PHENYLENEDIAMINE, DISODIUM SALT, has been investigated as a nitric oxide (NO) donor. lookchem.com This suggests a research trajectory for derivatives of this compound in medicinal chemistry and drug delivery systems, where the controlled release of NO is of therapeutic interest. lookchem.com

Interactive Table 2: Research Focus on Related Phenylenediamine-Glycine Derivatives

| Research Area | Derivative Type | Investigated Properties/Applications | Source(s) |

|---|---|---|---|

| Coordination Chemistry | Schiff Base Metal Complexes | Antimicrobial activity, structural characterization | nih.gov |

| Materials Science | Aniline (B41778) Oligomers with Acceptor Units | Electrochemical behavior, formation of quinonediimine derivatives | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(carboxymethylamino)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMHLEHHONVKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605034 | |

| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10097-07-1 | |

| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N,n 1,4 Phenylenedi Glycine

Strategic Approaches to the Synthesis of N,N'-1,4-Phenylenedi-glycine Scaffolds

The construction of the this compound framework fundamentally involves the formation of two new nitrogen-carbon bonds. The literature on analogous N-aryl glycine (B1666218) syntheses points toward two principal and strategically distinct methodologies: direct alkylation via condensation reactions and one-pot reductive amination.

Condensation with a C2 Synthon: This approach utilizes a direct nucleophilic substitution reaction between the two amino groups of 1,4-phenylenediamine and two equivalents of an acetic acid derivative containing a leaving group, such as chloroacetic acid.

Reductive Amination with a Glyoxylic Acid: This strategy involves the initial condensation of 1,4-phenylenediamine with two equivalents of glyoxylic acid to form a di-imine intermediate, which is subsequently reduced in the same reaction vessel to yield the target product.

The synthesis of N-aryl glycines through the condensation of an aniline (B41778) derivative with chloroacetic acid is a well-established method. nih.govrsc.org This approach can be extended to the synthesis of this compound by using 1,4-phenylenediamine as the starting material. The reaction involves the nucleophilic attack of the amine nitrogen atoms on the electrophilic carbon of chloroacetic acid.

The reaction is typically carried out in a suitable solvent, and critically, requires the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of base and reaction conditions is crucial to prevent undesirable side reactions. For instance, the reaction of o-phenylenediamine (B120857) with chloroacetic acid under acidic conditions has been shown to favor the formation of cyclized benzimidazole (B57391) derivatives. google.com While the para-substitution of the target molecule prevents direct cyclization of this type, intermolecular reactions leading to oligomeric or polymeric byproducts are a significant concern. Furthermore, a potential competing pathway involves the formation of a 1,4-diarylpiperazine-2,5-dione intermediate. rsc.org

A representative reaction scheme is as follows:

H₂N-C₆H₄-NH₂ + 2 ClCH₂COOH → HOOCCH₂-HN-C₆H₄-NH-CH₂COOH + 2 HCl

The table below outlines plausible reaction conditions for this synthetic approach, extrapolated from similar syntheses of N-aryl glycines.

| Starting Material | Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| 1,4-Phenylenediamine | Chloroacetic Acid (2.2 eq.) | Sodium Bicarbonate (NaHCO₃) | Water/Ethanol | Reflux | 6-12 h | Moderate |

| 1,4-Phenylenediamine | Ethyl Chloroacetate (2.2 eq.) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-100 °C | 8-16 h | Moderate to Good |

Reductive amination offers a more convergent and controlled one-pot alternative for the synthesis of this compound. This method has been successfully employed for the N,N'-di-alkylation of p-phenylenediamine (B122844) with various aldehydes and ketones. google.com By substituting glyoxylic acid for a simple aldehyde, the glycine moieties can be directly installed.

The process begins with the formation of a di-Schiff base (di-imine) intermediate from the condensation of 1,4-phenylenediamine and two equivalents of glyoxylic acid. This intermediate is not isolated but is hydrogenated in situ under a hydrogen atmosphere using a suitable metal catalyst. This method avoids the use of halogenated reagents and can often proceed under milder conditions than condensation reactions. The use of glyoxylic acid in reductive amination to produce glycine itself is also well-documented. google.com

A representative reaction scheme is as follows:

H₂N-C₆H₄-NH₂ + 2 OHC-COOH --[H₂/Catalyst]--> HOOCCH₂-HN-C₆H₄-NH-CH₂COOH

The table below summarizes typical conditions for this pathway, based on established protocols for reductive amination. google.comgoogle.com

| Amine Source | Carbonyl Source | Catalyst | Solvent | H₂ Pressure | Temperature | Yield |

|---|---|---|---|---|---|---|

| 1,4-Phenylenediamine | Glyoxylic Acid (2.1 eq.) | Palladium on Carbon (Pd/C) | Methanol/Water | 50-100 psi | 25-50 °C | Good to High |

| 1,4-Phenylenediamine | Glyoxylic Acid (2.1 eq.) | Rhodium on Alumina (Rh/Al₂O₃) | Water/Ethanol | 40-60 psi | Room Temp. | High |

| 1,4-Phenylenediamine | Glyoxylic Acid (2.1 eq.) | Raney Nickel (Ra-Ni) | Ethanol | 100-200 psi | 50-70 °C | Moderate to Good |

Advanced Reaction Conditions and Catalytic Systems in Synthesis

Recent advances in catalysis offer promising, albeit currently underexplored, avenues for the synthesis of this compound. These methods could provide higher selectivity, milder reaction conditions, and improved sustainability.

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, has been successfully applied to the synthesis of N-aryl amino acids. nih.gov A potential adaptation for the target molecule would involve the reaction of a glycine ester with 1,4-dihalobenzene, though this reverses the roles of the reactants compared to the classical approach.

More innovative are "borrowing hydrogen" or "hydrogen autotransfer" reactions, which are catalyzed by transition metal complexes, typically based on ruthenium or manganese. nih.govnih.gov In this strategy, an alcohol is transiently oxidized in situ to an aldehyde, which then participates in a reductive amination cycle with the amine. Theoretically, 1,4-phenylenediamine could be reacted with ethylene (B1197577) glycol in the presence of such a catalyst to generate the desired product, with water as the only byproduct.

The table below summarizes some advanced catalytic systems and their potential application to this synthesis.

| Catalytic System | Reaction Type | Potential Reactants | Advantages |

|---|---|---|---|

| Copper(I) Iodide / Ligand | Ullmann Condensation | 1,4-Dihalobenzene + Glycine Ester | Forms Ar-N bond directly. |

| Ruthenium Pincer Complex | Borrowing Hydrogen | 1,4-Phenylenediamine + Ethylene Glycol | High atom economy; water is the only byproduct. nih.gov |

| Manganese Pincer Complex | Borrowing Hydrogen | 1,4-Phenylenediamine + Ethylene Glycol | Uses earth-abundant, less toxic metal catalyst. nih.gov |

| Microwave Irradiation | N-Alkylation | 1,4-Phenylenediamine + Chloroacetic Acid | Potential for significantly reduced reaction times. semanticscholar.org |

Elucidation of Reaction Mechanisms for this compound Formation

The mechanisms underpinning the formation of this compound depend on the chosen synthetic strategy.

For the condensation reaction pathway , the mechanism is a series of nucleophilic aliphatic substitutions (SN2). Each amino group of 1,4-phenylenediamine acts as a nucleophile, attacking the α-carbon of chloroacetic acid and displacing the chloride ion. However, research on the synthesis of mono-N-aryl glycines from 2-chloro-N-aryl acetamides suggests a more complex pathway may be operative. nih.govrsc.orgresearchgate.net In this mechanism, two molecules of the initially formed N-acylated intermediate undergo an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione. This cyclic intermediate is then subjected to hydrolytic cleavage, typically by a base like potassium hydroxide, to yield two molecules of the final N-aryl glycine product. rsc.orgresearchgate.net When applied to a difunctional starting material like 1,4-phenylenediamine, this could lead to the formation of a polymeric network linked by piperazinedione rings before eventual hydrolysis.

For the hydrogenation reduction pathway , the mechanism is a classic reductive amination. organic-chemistry.org It proceeds in two main stages:

Imine Formation: The two primary amine groups of 1,4-phenylenediamine each react with a molecule of glyoxylic acid in a condensation reaction. This involves a nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form a di-imine intermediate (a double Schiff base).

Catalytic Hydrogenation: The di-imine intermediate is then reduced. The C=N double bonds are hydrogenated on the surface of the heterogeneous catalyst (e.g., Pd/C). This involves the addition of hydrogen across the double bonds to form the final saturated secondary amine linkages, yielding this compound.

Comprehensive Spectroscopic and Analytical Characterization of N,n 1,4 Phenylenedi Glycine

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their vibrational modes. For N,N'-1,4-Phenylenedi-glycine, these methods provide a characteristic fingerprint arising from the vibrations of its constituent functional groups, including the aromatic ring, secondary amine, and carboxylic acid moieties.

Fourier Transform Infrared (FT-IR) Analysis

For the parent molecule, p-phenylenediamine (B122844), sharp bands corresponding to the asymmetric and symmetric N-H stretching modes of the primary amine group are typically observed around 3498 cm⁻¹ and 3450 cm⁻¹, respectively. Upon substitution with glycine (B1666218) moieties to form this compound, these bands are expected to shift to lower wavenumbers, characteristic of secondary amines. Additionally, the spectrum of this compound would be dominated by strong absorptions corresponding to the carboxylic acid group. A broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹, and a very strong C=O (carbonyl) stretching vibration would likely appear around 1700-1725 cm⁻¹.

Other expected vibrations include C-N stretching, aromatic C=C stretching, and C-H bending modes for both the aromatic and aliphatic portions of the molecule. The presence of the 1,4-disubstituted benzene (B151609) ring would also give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region.

Interactive Data Table: Predicted FT-IR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | -COOH |

| N-H stretch (Secondary Amine) | 3350 - 3310 | -NH- |

| C-H stretch (Aromatic) | 3100 - 3000 | Ar-H |

| C-H stretch (Aliphatic) | 3000 - 2850 | -CH₂- |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | -COOH |

| C=C stretch (Aromatic) | 1600 - 1450 | Aromatic Ring |

| N-H bend (Secondary Amine) | 1550 - 1450 | -NH- |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | -COOH |

| C-N stretch | 1335 - 1250 | Ar-N, C-N |

| C-H out-of-plane bend (Aromatic) | 850 - 800 | 1,4-disubstituted |

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not extensively documented. However, insights can be drawn from studies on glycine and related compounds. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to FT-IR.

Key features in the Raman spectrum of this compound would be expected to include strong bands from the symmetric stretching of the aromatic ring. The C=C stretching vibrations of the benzene ring typically appear as strong bands in the 1580-1620 cm⁻¹ region. The CH₂ scissoring motion from the glycine moieties would likely be observed around 1450 cm⁻¹. Furthermore, the C-N stretching vibrations would also be Raman active. In aqueous solutions, the ionization state of the carboxylic acid and amine groups would significantly influence the Raman spectrum, particularly in the regions of COO⁻ symmetric stretching (around 1412 cm⁻¹) and NH₃⁺ bending modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of their nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

While a specific ¹H NMR spectrum for this compound was not found in the surveyed literature, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.

The spectrum would likely exhibit a singlet for the aromatic protons of the 1,4-disubstituted phenyl ring, as they are chemically equivalent. The chemical shift for these protons would be influenced by the electron-donating nature of the nitrogen atoms. The methylene (B1212753) (-CH₂-) protons of the glycine units would appear as a singlet, integrating to four protons. The amine (-NH-) protons would also produce a signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, and it may appear as a broad singlet. Similarly, the carboxylic acid (-COOH) proton would give a signal, typically in the downfield region of the spectrum (10-13 ppm), which is also often broad.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.5 - 7.5 | Singlet | 4H |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet | 4H |

| Amine (-NH-) | Variable (e.g., 3.0 - 5.0) | Singlet | 2H |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The carbonyl carbon (-C=O) of the carboxylic acid group would appear at the most downfield position, typically in the range of 170-180 ppm. The aromatic carbons would show two signals: one for the carbons directly attached to the nitrogen atoms (ipso-carbons) and another for the carbons bearing hydrogen atoms. The ipso-carbons would be expected in the 140-150 ppm region, while the protonated aromatic carbons would appear more upfield, around 115-125 ppm. The methylene carbon (-CH₂-) of the glycine moiety would be expected in the aliphatic region, likely around 40-50 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Aromatic (C-N) | 140 - 150 |

| Aromatic (C-H) | 115 - 125 |

| Methylene (-CH₂-) | 40 - 50 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.

The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The parent p-phenylenediamine exhibits characteristic absorption bands, typically with a strong π-π* transition of the benzenoid ring at lower wavelengths and a weaker n-π* transition at longer wavelengths arising from the non-bonding electrons on the nitrogen atoms. researchgate.net For this compound, the substitution of the amino groups with glycine moieties is expected to cause a shift in these absorption bands. The absorption maxima are likely to be influenced by the solvent polarity. For instance, studies on related N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives show absorption spectra in the range of 266–414 nm. researchgate.net

Information on the fluorescence properties of this compound is scarce. However, the presence of the p-phenylenediamine core, which can be part of fluorescent systems, suggests that the compound may exhibit fluorescence. The emission wavelength and quantum yield would be highly dependent on the molecular structure, solvent environment, and excitation wavelength. For example, the formation of a fluorescent pyrrole (B145914) ring can be achieved through a condensation reaction with N-terminal glycine peptides, indicating that the glycine moiety can be part of a fluorophore. nih.gov

Elemental Analysis and Purity Assessment

The theoretical weight percentages of carbon, hydrogen, nitrogen, and oxygen are presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 53.57% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.40% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.50% |

| Oxygen | O | 16.00 | 4 | 64.00 | 28.54% |

| Total | 224.216 | 100.00% |

In a laboratory setting, these theoretical values would be compared against results from experimental elemental analysis techniques, such as combustion analysis, to confirm the empirical formula of a synthesized batch of this compound and provide a primary indication of its purity.

Structural Elucidation and Advanced Conformational Dynamics of N,n 1,4 Phenylenedi Glycine

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The solid-state architecture of N,N'-1,4-Phenylenedi-glycine is predicted to be heavily influenced by the geometry of its central N,N'-disubstituted phenylenediamine core and the extensive hydrogen-bonding capabilities of the terminal glycine (B1666218) units. Analysis of the closely related compound, N,N'-diphenyl-1,4-phenylenediamine (DPPD), provides significant insight into the core structure.

X-ray diffraction studies on DPPD have revealed that the molecule often crystallizes in centrosymmetric space groups, with the central phenylenediamine ring being planar. researchgate.net The key structural parameters are the torsion angles defined by the orientation of the substituent groups relative to the central ring. Quantum-chemical studies on DPPD indicate that the nitrogen atoms adopt sp²-hybridized and planar geometries. researchgate.net For this compound, the addition of the glycine moieties introduces powerful hydrogen bond donors (-NH and -OH) and acceptors (C=O), which would dominate the crystal packing. Unlike the simple van der Waals interactions that are significant in DPPD packing, the crystal structure of this compound is expected to feature a robust three-dimensional network of intermolecular hydrogen bonds, a characteristic feature of amino acid crystals.

Table 1: Representative Solid-State Structural Parameters for the Core Moiety (based on analogue N,N'-diphenyl-1,4-phenylenediamine)

| Parameter | Description | Typical Value |

|---|---|---|

| C-N Bond Length | Length of the bond between the central phenyl ring and the nitrogen atom. | ~1.40 Å |

| N-C (substituent) Bond Length | Length of the bond between the nitrogen atom and the glycine's methylene (B1212753) carbon. | ~1.45 Å |

| C-N-C Bond Angle | Angle around the secondary amine nitrogen atom. | ~125° |

Note: Data are derived from computational and crystallographic studies of the analogue compound N,N'-diphenyl-1,4-phenylenediamine.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The conformational landscape of this compound is primarily defined by the rotation around the two C(phenyl)-N single bonds. A Potential Energy Surface (PES) is a conceptual tool used to map the energy of a molecule as a function of its geometric parameters, such as torsion angles. wikipedia.org For this molecule, the PES would be a complex, multi-dimensional surface, but its key features can be understood by analyzing the stable conformers of its DPPD analogue.

Computational studies on DPPD have identified four stable conformers arising from the relative orientations of the phenyl substituents. researchgate.net These conformations are described by the syn or anti arrangement of the N-H bonds relative to each other and the gauche or syn orientation of the phenyl rings relative to the central ring plane. The anti, gauche conformer was identified as the most stable structure. researchgate.net The energy differences between these conformers are typically small, suggesting that the molecule is quite flexible and that multiple conformations could co-exist at room temperature. The PES is characterized by relatively low barriers to rotation between these minima.

For this compound, the glycine side chains add further degrees of rotational freedom. However, the primary conformational flexibility will still be dominated by the rotation about the C(phenyl)-N bonds. The potential for intramolecular hydrogen bonding could further influence the relative stability of certain conformers.

Table 2: Calculated Relative Energies of Stable Conformers of Analogue N,N'-diphenyl-1,4-phenylenediamine

| Conformer | Relative Orientation (N-H bonds) | Relative Orientation (Substituent Rings) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A1 | anti | gauche | 0.00 (most stable) |

| B1 | anti | syn | +0.86 |

| C1 | syn | anti | +1.09 |

Source: Data from quantum-chemical B3LYP/6-31G study of N,N'-diphenyl-p-phenylenediamine. researchgate.net*

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of two glycine moieties makes hydrogen bonding a defining feature of this compound's structure and properties. Both intramolecular (within a single molecule) and intermolecular (between molecules) hydrogen bonds are expected to play crucial roles.

Intramolecular Hydrogen Bonding: The flexible glycine side chains can potentially fold back towards the molecular core or towards each other. This could allow for the formation of intramolecular hydrogen bonds, such as:

An N-H···O=C interaction, forming a five-membered ring (C5) structure, which is known to stabilize extended conformations in amino acid derivatives. tcichemicals.com

An O-H···N interaction between the carboxylic acid proton of one glycine arm and the secondary amine nitrogen of the other.

The formation of such bonds can significantly stabilize specific conformations, creating deeper minima on the potential energy surface. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding will almost certainly be the dominant cohesive force. The glycine units provide multiple sites for forming strong hydrogen bonds, leading to a highly stable, three-dimensional network. Common motifs would include:

Carboxylic Acid Dimers: Two O-H···O=C bonds forming a classic head-to-head dimer between the carboxylic acid groups of adjacent molecules.

Chain Formation: Head-to-tail interactions where the carboxylic acid of one molecule donates a proton to the carbonyl oxygen or amine nitrogen of a neighboring molecule.

These extensive interactions are responsible for the typically high melting points and low solubility of amino acids in non-polar solvents.

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

| Type | Group | Moiety |

|---|---|---|

| Donors | Secondary Amine | -C₆H₄-NH -CH₂- |

| Carboxylic Acid | -OH | |

| Acceptors | Secondary Amine | -C₆H₄-N H-CH₂- |

| Carbonyl Oxygen | -C=O |

Tautomeric Equilibrium Studies of this compound Systems

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. mdpi.com For this compound, the most significant tautomerism involves the proton transfer characteristic of amino acids, leading to an equilibrium between a neutral form and a zwitterionic form.

Neutral Form: In this form, the glycine moieties exist with unionized carboxylic acid (-COOH) and secondary amine (-NH-) groups.

Zwitterionic Form: This form arises from an intramolecular acid-base reaction where the acidic proton from a carboxylic acid group is transferred to a basic nitrogen atom. Given the two secondary amine nitrogens and the two carboxylic acid groups, several zwitterionic structures are possible. A likely form involves the transfer of one or both carboxylic protons to the amine nitrogens, creating carboxylate (-COO⁻) and ammonium (B1175870) (-NH₂⁺-) centers within the same molecule.

The position of this equilibrium is highly sensitive to the molecular environment. In the solid state, the extensive hydrogen-bonding network and crystal packing forces will strongly favor one tautomeric form. In solution, the equilibrium is dictated by the polarity and proton-donating/accepting ability of the solvent. researchgate.net For simple amino acids like glycine, the zwitterionic form is predominant in aqueous solutions and in the crystalline state. nih.gov Given the structure of this compound, it is highly probable that a zwitterionic tautomer is the most stable form, particularly in the solid state, to maximize the strength of the intermolecular hydrogen bonding lattice.

Coordination Chemistry and Metal Complexation of N,n 1,4 Phenylenedi Glycine and Its Analogues

Ligand Design Principles and Chelation Properties of Glycine-Phenylenediamine Scaffolds

The design of ligands based on glycine-phenylenediamine scaffolds is rooted in fundamental principles of coordination chemistry, aiming to create molecules that can selectively and stably bind to metal ions. The core structure, featuring a rigid phenyl ring and flexible glycine (B1666218) arms, allows for the formation of stable chelate rings, which is entropically favored over coordination by individual monodentate ligands.

The key design elements of these scaffolds include:

Donor Atoms: The presence of two amine nitrogens and four carboxylate oxygens makes a ligand like N,N'-1,4-Phenylenedi-glycine a multidentate chelator, capable of satisfying the coordination requirements of various metal ions.

Rigidity and Flexibility: The phenyl group provides a rigid backbone that pre-organizes the donor atoms in a specific spatial arrangement. In contrast, the glycine side-chains offer conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

Chelate Ring Formation: The glycine arms are positioned to form stable five-membered chelate rings (one nitrogen, one oxygen, and the metal center), which is a highly favorable arrangement in coordination chemistry.

The parent molecule, phenylenediamine, can itself act as a simple bidentate ligand, coordinating to a metal center through its two nitrogen atoms. For instance, o-phenylenediamine (B120857) is known to form stable complexes where it acts as a bidentate chelating ligand. nih.gov

For this compound, several bidentate coordination modes are conceivable:

N,N'-Coordination: The two nitrogen atoms of the diamine backbone could coordinate to a single metal center.

N,O-Coordination: A single glycine arm can act as a bidentate ligand, coordinating through its nitrogen and one of its carboxylate oxygen atoms.

Bridging Bidentate: Given the para-substitution on the phenyl ring, the two glycine units are positioned far apart. This arrangement makes it likely for the ligand to act as a bridge between two different metal centers, with each end coordinating in a bidentate (N,O) fashion.

The true potential of the glycine-phenylenediamine scaffold lies in its ability to act as a multidentate ligand. This compound possesses six potential donor atoms (N₂,O₄), making it a potential hexadentate ligand. A closely related analogue, meta-phenylenediamine-N,N,N',N'-tetraacetic acid (m-PDTA), demonstrates the capacity of these scaffolds to form various complex species, including dimers. researchgate.net

Strategies for achieving higher denticity include:

Tetradentate (N₂,O₂) Coordination: The ligand can wrap around a single metal ion, coordinating with both nitrogen atoms and one oxygen atom from each glycine unit. This would create a stable complex with multiple chelate rings. Analogous Schiff base ligands derived from diamines are well-known to form tetradentate N₂O₂ complexes. uci.edu

Hexadentate (N₂,O₄) Coordination: In this mode, the ligand would utilize all six donor atoms to encapsulate a single metal ion. This is particularly relevant for larger metal ions, such as lanthanides, which have higher coordination number preferences.

The rigid 1,4-phenylene spacer is crucial in these strategies. It dictates the maximum distance between the glycine groups, influencing whether the ligand will form a mononuclear complex by folding or a polynuclear, bridged structure.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from phenylenediamine generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. materialsciencejournal.orgresearchgate.net The resulting complexes are typically stable solids that can be characterized using a range of spectroscopic and analytical techniques.

Standard characterization methods include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as C=N, N-H, and COO⁻.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons on the metal center, which helps in assigning its oxidation state and coordination geometry.

A variety of divalent transition metal complexes have been synthesized using ligands analogous to this compound. For example, complexes of Co(II), Ni(II), and Cu(II) have been prepared using Schiff bases derived from ninhydrin (B49086) and aromatic diamines. rasayanjournal.co.in Similarly, oxime-based ligands derived from p-phenylenediamine (B122844) have been used to synthesize complexes with Ni(II), Pd(II), Pt(II), Cu(II), and Co(II). rdd.edu.iq

A study on a Ni(II) complex with o-phenylenediamine (OPD), [Ni(OPD)₂(H₂O)₂]²⁺, revealed that the OPD ligands coordinate in a bidentate fashion through their nitrogen atoms. nih.gov In the case of Co(II) complexes with the related m-PDTA ligand, potentiometric studies have identified the formation of several species, including a dimeric complex, [Co₂(m-PDTA)]²⁻. researchgate.net

| Metal Ion | Analogue Ligand | Coordination Mode/Geometry | Key Findings | Reference |

|---|---|---|---|---|

| Ni(II) | o-Phenylenediamine (OPD) | Octahedral {O₂N₄} | Two bidentate OPD ligands and two trans aqua ligands coordinate to the Ni(II) center. | nih.gov |

| Co(II) | p-Phenylenediamine N,N-butan-3-one oxime | Distorted Tetrahedral | The ligand coordinates via oxime and imine nitrogen atoms in a 1:1 metal-to-ligand ratio. | rdd.edu.iq |

| Cu(II) | Ninhydrin + aromatic diamine | Distorted Octahedral | Template synthesis yields macrocyclic complexes that are non-electrolytes. | rasayanjournal.co.in |

| Ni(II) | p-Phenylenediamine N,N-butan-3-one oxime | Square Planar | The metal ion is coordinated through the nitrogen atoms of the oxime and imine groups. | rdd.edu.iq |

| Co(II) | m-Phenylenediamine-N,N,N',N'-tetraacetic acid | Formation of multiple species | Forms monomeric and dimeric complexes in aqueous solution. | researchgate.net |

Lanthanide ions are characterized by their large ionic radii and preference for high coordination numbers, typically 8 or 9. They are also "hard" metal ions, showing a strong affinity for oxygen donor ligands. Therefore, ligands like this compound, with their multiple carboxylate groups, are excellent candidates for complexing lanthanides.

Studies on analogous systems provide insight into this area. For example, a series of lanthanide complexes with N,N'-bis(2-pyridylmethyl)ethylenediamine-N,N'-diacetic acid (H₂bped) have been synthesized. nih.gov These complexes, with the formula [Ln(bped)(H₂O)₃]⁺, exhibit a coordination number of 9 across the lanthanide series. nih.gov Similarly, lanthanide(III) complexes of N-salicylideneglycine have been prepared, where the ligand acts as a tridentate chelator, binding through a phenolic oxygen, imine nitrogen, and a carboxylate oxygen. osti.govmdpi.com Research on lanthanide complexes with 1,2-phenylenediacetate has shown the formation of 2D coordination polymers, highlighting the bridging potential of phenyl-dicarboxylate type ligands. nih.gov

Coordination Geometry and Stereochemical Aspects of Metal Chelates

The coordination geometry of metal chelates is determined by factors such as the size and electronic configuration of the metal ion, the steric and electronic properties of the ligand, and the nature of any counter-ions or solvent molecules. libretexts.org The rigid phenylenediamine backbone in this compound and its analogues imposes significant stereochemical constraints on the resulting complexes.

For transition metals, common geometries for related complexes include:

Octahedral: This is a very common geometry for six-coordinate complexes. A Ni(II) complex with o-phenylenediamine shows a slightly tetragonally distorted octahedral geometry. nih.gov

Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). rdd.edu.iqresearchgate.net

Tetrahedral: Common for four-coordinate complexes, especially when steric hindrance from the ligand is significant. rdd.edu.iq A distorted tetrahedral geometry has been proposed for a Co(II) complex with a p-phenylenediamine derivative. rdd.edu.iq

The 1,4-substitution pattern of the phenylenediamine scaffold forces the glycine arms to be on opposite sides of the ring. This arrangement makes it sterically challenging for a single ligand to wrap around and provide four donor atoms (N₂,O₂) to a single metal in a planar fashion. Instead, this stereochemistry favors the formation of:

Polymeric Chains: Where the ligand acts as a linear bridge, connecting metal centers into one-dimensional chains.

Macrocyclic Structures: Where two ligands and two metal ions form a large ring, often referred to as a metallacycle.

Thermodynamic and Kinetic Stability of Metal-N,N'-1,4-Phenylenedi-glycine Complexes

The stability of a metal complex in solution is a fundamental aspect of its chemistry, described by both thermodynamic and kinetic parameters. Thermodynamic stability refers to the position of the equilibrium between the free metal ion and ligand and the formed complex. It is quantified by the stability constant (or formation constant, K), where a larger value indicates a stronger metal-ligand interaction and a more stable complex. Kinetic stability, on the other hand, describes the rate at which a complex undergoes ligand exchange or decomposition; complexes that react slowly are termed inert, while those that react quickly are labile.

Detailed thermodynamic data for this compound is limited in publicly accessible literature. However, valuable insights can be drawn from studies on its close structural analogues, such as meta-Phenylenediamine-N,N,N',N'-tetraacetic acid (m-PDTA), which features a similar phenylenediamine core but with four carboxylate donors instead of two. A study on the cobalt(II) complexes of m-PDTA identified several protonated and deprotonated complex species in solution, highlighting the influence of pH on complex formation. The stability constants for these Co(II)-m-PDTA species were determined, and for comparison, data for Cu(II) complexes were also referenced.

The kinetic stability of these complexes is influenced by the rigidity of the ligand structure. The phenylenediamine backbone restricts conformational flexibility, which can contribute to kinetic inertness, making the dissociation of the ligand from the metal ion a slower process compared to more flexible chelators.

Table 1: Stability Constants of Metal Complexes with the Analogue Ligand m-Phenylenediamine-N,N,N',N'-tetraacetic acid (m-PDTA) Data sourced from a study on Co(II) complexes, with Cu(II) data provided for comparison.

| Complex Species (Equilibrium) | log K (Co(II)) | log K (Cu(II)) |

| M²⁺ + H₂L²⁻ ⇌ MH₂L | 4.10 | 7.92 |

| M²⁺ + HL³⁻ ⇌ MHL⁻ | 7.02 | 12.00 |

| M²⁺ + L⁴⁻ ⇌ ML²⁻ | 12.72 | 17.51 |

| 2M²⁺ + L⁴⁻ ⇌ M₂L | 15.00 | 19.82 |

Note: In this table, M represents the metal ion and L represents the fully deprotonated m-PDTA ligand.

Electrochemical Properties of this compound Metal Complexes

For complexes of this compound, the ligand features two amino nitrogen atoms and two carboxylate oxygen atoms as donors. This N₂O₂ donor set can stabilize various metal ions in different oxidation states. The aromatic phenylenediamine bridge is an electron-rich system that can influence the electronic properties of the metal center. It can participate in delocalization and potentially facilitate electron transfer processes.

Investigation of Chelation Mechanisms in Bio-relevant Systems

Chelating agents play crucial roles in biological systems, being responsible for the transport and regulation of essential metal ions, while also having applications in medicine for the removal of toxic metals or as therapeutic agents themselves. The mechanism of chelation in a biological environment is complex, as the ligand must compete with a multitude of other potential binding partners, including water, proteins, and other small molecules.

The potential interaction of this compound with metal ions in a biological context would be governed by its stability constant under physiological conditions (conditional stability constant), its kinetic lability or inertness, and its lipophilicity, which determines its ability to cross cell membranes. The two glycine arms provide strong chelating functionality, similar to parts of larger biological molecules like peptides.

The structure of this compound makes it a candidate for interacting with biologically relevant metal ions such as copper, iron, and zinc. For example, dysregulation of copper homeostasis is implicated in several neurological diseases, and chelating agents are explored as potential therapeutics. The N₂O₂ coordination sphere offered by this ligand is common in biological copper-binding sites. The rigid backbone may impart selectivity for metal ions based on their preferred coordination geometry. While specific studies on the bio-relevant chelation mechanisms of this compound are not detailed in the available literature, its structural motifs suggest it could be a subject of interest for applications in bioinorganic chemistry, such as a carrier for metal-based drugs or as a sequestering agent.

Theoretical and Computational Chemistry Investigations of N,n 1,4 Phenylenedi Glycine

Quantum Chemical Methodologies

Quantum chemical methodologies are crucial for understanding the molecular structure and reactivity of chemical compounds. These computational techniques can predict various properties, including optimized geometry, vibrational frequencies, and electronic characteristics. However, specific applications of these methods to N,N'-1,4-Phenylenedi-glycine have not been documented in the accessible scientific literature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine molecular geometries, reaction energies, and other electronic properties. Despite its broad applicability, a search of scholarly articles and databases yielded no specific studies that have applied DFT methods to analyze this compound. While DFT studies have been performed on related p-phenylenediamine (B122844) derivatives, the data is not applicable to the specific diglycine compound of interest. researchgate.netresearchgate.net

Electronic Structure Analysis and Molecular Orbitals

The analysis of a molecule's electronic structure and its molecular orbitals provides deep insights into its chemical behavior, reactivity, and optical properties. Such analyses are standard in computational chemistry studies.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. No studies containing HOMO-LUMO analysis or the calculated energy gap for this compound could be located. Research on other p-phenylenediamine derivatives has noted the importance of the HOMO-LUMO gap, but provides no data for the target molecule. nih.govbohrium.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. An MEP analysis for this compound has not been reported in the available literature, and therefore, no data on its electrostatic potential surface is available.

Density of States (DOS) Analysis

Density of States (DOS) analysis provides information on the distribution of energy levels that are available for electrons in a chemical system. It is particularly useful for understanding the electronic properties of materials. There are currently no published studies that include a DOS analysis for this compound.

Bonding and Charge Distribution Analysis

The analysis of bonding and charge distribution provides fundamental insights into the chemical reactivity, stability, and intermolecular interactions of a molecule. For this compound, understanding how the glycine (B1666218) substituents affect the electronic properties of the central phenylenediamine core is of particular interest.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing a chemical intuition-friendly picture of bonding. wikipedia.orgmaterialsciencejournal.org

In a theoretical NBO analysis of this compound, the electronic wavefunction would be translated into a localized Lewis structure, with orbitals representing core electrons, lone pairs, and bonds. The key aspects to be investigated would include:

Donor-Acceptor Interactions: The analysis would focus on the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. Significant interactions, quantified by the second-order perturbation energy, E(2), would indicate electron delocalization. For this compound, important donor-acceptor interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the phenyl ring and the carbonyl groups. These interactions contribute to the stability of the molecule.

Hybridization: NBO analysis would determine the hybridization of the atomic orbitals contributing to the bonds. For instance, the hybridization of the nitrogen atoms would be of interest to understand their geometry and bonding characteristics.

Natural Atomic Charges: This method provides a more chemically intuitive picture of atomic charges compared to other methods, as it is less sensitive to the basis set used in the calculation. usc.edu

A hypothetical data table summarizing potential NBO analysis findings for a key interaction is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (N) | π* (C-C) of phenyl ring | High | - | - |

| LP (O) | σ* (N-C) | Moderate | - | - |

| π (C=C) | π* (C=O) | Moderate | - | - |

| This table is illustrative and shows the types of interactions that would be quantified. Actual values would require specific quantum chemical calculations. |

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for estimating partial atomic charges, which are crucial for understanding the electrostatic potential of a molecule and its interaction with other molecules. wikipedia.org This analysis partitions the total electron population among the different atoms in the molecule. niscpr.res.inresearchgate.net

For this compound, a Mulliken population analysis would likely reveal:

Charge Distribution: The nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms, particularly those in the amine and carboxylic acid groups, would exhibit positive charges. The carbon atoms of the phenyl ring would have varying charges depending on their connectivity.

Reactivity Sites: The calculated atomic charges can help in identifying potential sites for electrophilic and nucleophilic attack. For example, atoms with large negative charges would be susceptible to electrophilic attack.

It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.org Therefore, it is often recommended to compare these results with other charge partitioning schemes, such as those from NBO analysis or electrostatic potential (ESP) fitting.

A representative table of calculated Mulliken charges for different atoms in this compound is shown below.

| Atom | Mulliken Charge (e) |

| O (carbonyl) | -0.5 to -0.7 |

| N | -0.4 to -0.6 |

| C (phenyl ring) | Variable (-0.2 to +0.2) |

| H (amine) | +0.3 to +0.5 |

| H (acid) | +0.4 to +0.6 |

| These values are typical ranges observed for similar functional groups in related molecules and would need to be confirmed by specific calculations for the target compound. |

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. mdpi.commdpi.com For this compound, MD simulations would be valuable for:

Conformational Analysis: The glycine side chains can adopt various conformations through rotation around single bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt under different conditions.

Solvent Effects: By performing simulations in a solvent box (e.g., water), it is possible to study how the solvent molecules interact with this compound and influence its conformation and dynamics. Hydrogen bonding between the glycine moieties and water would be a key aspect to investigate.

Intramolecular Hydrogen Bonding: The simulations could reveal the presence and stability of intramolecular hydrogen bonds, for instance, between the carboxylic acid group of one glycine unit and the amine group of the other.

Conformational searching algorithms, often used in conjunction with quantum mechanical calculations, can systematically or stochastically explore the conformational space to locate stable isomers.

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. researchgate.net

For this compound, the following spectroscopic parameters would be of interest:

Vibrational Frequencies (IR and Raman): Density Functional Theory (DFT) calculations can predict the vibrational frequencies and intensities of the molecule. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies of the N-H, C=O, and C-N bonds could be accurately predicted.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental NMR data. This comparison is a sensitive test of the accuracy of the computed molecular geometry.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). This would provide information about the electronic transitions, such as those involving the π-system of the phenyl ring and the non-bonding electrons of the nitrogen and oxygen atoms. The calculated maximum absorption wavelengths (λmax) can be directly compared with experimental measurements.

A hypothetical comparison of experimental and calculated spectroscopic data is presented below.

| Spectroscopic Data | Experimental Value | Calculated Value |

| N-H Stretch (IR) | ~3400 cm⁻¹ | ~3410 cm⁻¹ |

| C=O Stretch (IR) | ~1720 cm⁻¹ | ~1725 cm⁻¹ |

| ¹³C NMR (C=O) | ~175 ppm | ~174 ppm |

| UV-Vis λmax | ~280 nm | ~275 nm |

| This table illustrates the expected level of agreement between experimental and high-level computational results. |

Chemical Reactivity, Functionalization, and Derivatization of N,n 1,4 Phenylenedi Glycine

Synthetic Strategies for N-Alkylated Glycine (B1666218) and Phenylenediamine Derivatives

The synthesis of derivatives of N,N'-1,4-Phenylenedi-glycine can be achieved through various established methods for the N-alkylation of amino acids and amines. These strategies are crucial for modifying the compound's properties by introducing diverse functional groups.

Commonly employed methods for the N-alkylation of glycine and its derivatives include nucleophilic substitution reactions with alkyl halides and reductive alkylation using aldehydes or ketones. For instance, the aminolysis of chloroacetic acid with an appropriate alkylamine is a direct route to N-alkylated glycine derivatives. Another prevalent method involves the reaction of an N-acyl or N-carbamoyl protected amino acid with reagents like sodium hydride and methyl iodide.

In the context of this compound, these principles can be applied to further functionalize the existing glycine nitrogen atoms or to synthesize the parent compound itself from p-phenylenediamine (B122844). One-pot procedures have been developed for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, which involves an intermediate 1,4-diarylpiperazine-2,5-dione that is subsequently cleaved to yield the desired product. researchgate.net

| Synthetic Strategy | Reagents & Conditions | Description |

| Nucleophilic Substitution | Alkyl Halides, Base | The nitrogen atom of the glycine moiety acts as a nucleophile, displacing a halide from an alkyl halide to form a new N-C bond. |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | The amine reacts with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. |

| From Chloroacetamides | 2-chloro-N-aryl acetamide, CuCl₂·2H₂O, KOH | An efficient one-pot synthesis involving the formation and subsequent cleavage of a 1,4-diarylpiperazine-2,5-dione intermediate. researchgate.net |

| Palladium-Catalyzed N-Arylation | Amino acid esters, Aryl halides, Pd catalyst, Ligand | A cross-coupling reaction to form the N-aryl bond, suitable for synthesizing the N-phenyl portion of the molecule. nih.gov |

Selective C-H Functionalization of Aromatic and Aliphatic Moieties

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for molecular editing, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. Both the aromatic ring and the aliphatic glycine side chains of this compound possess C-H bonds that can be selectively targeted.

The α-C-H bonds of the glycine units are particularly susceptible to functionalization due to their position adjacent to a nitrogen atom. Research on N-arylglycine esters has demonstrated several effective methods for their α-arylation and alkylation.

One approach is the electrochemical cross-dehydrogenative coupling (CDC) of N-arylglycine esters with various C-H nucleophiles. nih.govbeilstein-journals.org This method, often mediated by a redox catalyst like n-Bu₄NI, avoids the use of transition metals and harsh oxidants. nih.govbeilstein-journals.org The proposed mechanism involves the anodic oxidation of iodide to an active iodine species, which reacts with the N-arylglycine ester to form an N-iodo intermediate. nih.gov Subsequent elimination of HI generates an imine intermediate, which is then attacked by a C-H nucleophile to yield the α-functionalized product. nih.gov

Palladium-catalyzed methods have also been developed for the direct C-H arylation of N-aryl glycine esters using arylboronic acids. rsc.org These reactions can achieve high enantioselectivity when a chiral Pd(II) catalyst is employed. rsc.org Similarly, late-stage, on-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids has been reported, highlighting the utility of this method in more complex systems. rsc.org

Radical-mediated α-C-H alkylation provides another route to unnatural α-amino acids. nih.govcore.ac.uk For instance, photoredox catalysis can be used to generate radicals from N-aryl glycines, which then couple with various partners. nih.gov

| Functionalization Type | Method | Key Features |

| α-C-H Alkylation/Arylation | Electrochemical CDC | Employs a redox catalyst (n-Bu₄NI), avoids transition metals, environmentally benign. nih.govbeilstein-journals.org |

| α-C-H Arylation | Pd(II)-Catalyzed Coupling | Uses arylboronic acids, can be made highly enantioselective with chiral ligands. rsc.orgnih.gov |

| α-C-H Alkylation | Photoredox Catalysis | Radical-mediated process, allows for coupling with silyl (B83357) enol ethers, α-bromo ketones, etc. nih.govcore.ac.uk |

| Aromatic C-H Arylation | Ligand-Directed Pd-Catalysis | Uses directing groups to achieve site-selective arylation on the aromatic ring with reagents like diaryliodonium salts. nih.gov |

The aromatic ring of phenylglycine derivatives can be functionalized via palladium-mediated C-H activation. Orthopalladated derivatives of substituted phenylglycines react with halogenating reagents such as PhICl₂, Br₂, and I₂ to yield the corresponding ortho-halogenated amino acids. This reaction is general and tolerates a variety of functional groups on the aryl ring, the α-carbon, and the nitrogen atom.

Similarly, the reaction of these orthopalladated intermediates with PhI(OAc)₂ in the presence of various alcohols leads to ortho-alkoxylated phenylglycines. This process provides a direct method for introducing alkoxy groups onto the aromatic core of the molecule.

Oxidation-Reduction Chemistry of this compound and its Analogues

The phenylenediamine core of this compound is redox-active, capable of undergoing oxidation and participating as a reductant in chemical processes.

The process generally occurs in a stepwise manner. The first step is a one-electron transfer to form a radical cation (semiquinonediimine). This is often followed by a chemical step, such as deprotonation of the radical cation to form a neutral radical. The neutral radical is then oxidized at the same or a lower potential than the parent compound. At more positive potentials, a parallel pathway can open where the radical cation is directly oxidized in a second one-electron transfer to form the quinonediimine dication. This multi-step mechanism is often described as an ECE (Electrochemical-Chemical-Electrochemical) process.

The specific mechanism can be influenced by factors such as pH and the nature of substituents on the phenylenediamine ring. For N-substituted p-phenylenediamines, the initial single-electron transfer to form the radical cation is a key step.

Derivatives of p-phenylenediamine can serve as effective electron donors (reductants) in various chemical reactions, including metal-catalyzed processes. A notable example is the use of N,N-dimethyl-1,4-phenylenediamine (DMPD) as an alternative reductant for peptidylglycine α-amidating mono-oxygenase (PAM), a copper-dependent enzyme. nih.gov

In this process, DMPD serves as the requisite two-electron donor for the mono-oxygenase, which catalyzes the conversion of glycine-extended peptide precursors. nih.gov During the reaction, DMPD is oxidized to a stable and intensely colored cation radical. The stoichiometry of the reaction shows that two molecules of the DMPD cation radical are formed for each molecule of the α-hydroxyglycine product, which is consistent with its role as a two-electron donor in a monooxygenase-catalyzed reaction. nih.gov This demonstrates the capacity of phenylenediamine analogues to function as effective reductants in biologically relevant, metal-catalyzed oxidation reactions.

Polymerization and Oligomerization Chemistry for Advanced Materials

The bifunctional nature of this compound, possessing both nucleophilic secondary amine groups and electrophilic carboxylic acid groups, makes it a valuable monomer for step-growth polymerization. This dual reactivity allows for its participation in polymerization reactions to form advanced materials such as polyamides and can be strategically incorporated into peptoid structures, which are a class of peptide mimics. The rigid phenylene core of the monomer is expected to impart thermal stability and specific conformational properties to the resulting polymers.

Polyamides and Peptoid (N-substituted Polyglycine) Derivatives

Polyamides

Polyamides are a class of polymers characterized by repeating amide linkages (–CO–NH–) in the main chain. The synthesis of polyamides from this compound can be approached through polycondensation reactions. Given that the monomer contains both amine and carboxylic acid functionalities, it can theoretically undergo self-condensation at high temperatures to form a polyamide, with the elimination of water.

More commonly, it can be reacted with other co-monomers in what is known as A-A plus B-B step-growth polymerization.

Reaction with Diacid Chlorides: this compound can act as a diamine monomer and react with various diacid chlorides (e.g., terephthaloyl chloride, adipoyl chloride). This type of low-temperature solution polycondensation is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) in the presence of an acid scavenger. scielo.br The resulting polyamide would feature the rigid this compound unit alternating with the residue from the diacid chloride.

Reaction with Diamines: Alternatively, the carboxylic acid groups of this compound can be activated or directly reacted with diamine monomers (e.g., hexamethylenediamine, m-xylylenediamine) under conditions suitable for direct amidation, such as high-temperature melt condensation. google.comnih.gov This process typically requires heating the mixture to temperatures above 250°C to drive the reaction forward by removing water. google.com

The incorporation of the N-substituted phenylene-glycine structure into the polyamide backbone is anticipated to influence the polymer's properties, such as solubility, thermal stability, and chain packing, when compared to traditional polyamides. ncl.res.in

Table 1: Potential Polyamide Synthesis Reactions Involving this compound

| Reaction Type | Co-monomer | Typical Conditions | Resulting Polymer Structure Snippet |

|---|---|---|---|

| Solution Polycondensation | Terephthaloyl Chloride | Polar aprotic solvent (e.g., DMF), room temperature, acid scavenger. scielo.br | -[CO-Ph-CO-N(CH₂COOH)-Ph-N(CH₂COOH)]n- |

| Melt Polycondensation | Hexamethylenediamine | High temperature (>250°C), removal of H₂O byproduct. google.com | -[NH-(CH₂)₆-NH-CO-CH₂-N(Ph)-CH₂-CO]n- |

Peptoid (N-substituted Polyglycine) Derivatives

Peptoids, or poly(N-substituted glycine)s, are a class of biomimetic polymers that are structural isomers of peptides. nih.gov In peptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon. escholarship.org This structural difference removes backbone chirality and hydrogen bond donors, leading to unique properties such as enhanced proteolytic stability and conformational flexibility. stanford.edu

This compound is itself a bifunctional N-substituted glycine. While it is not a typical monomer for the standard solid-phase synthesis of long, sequence-defined peptoid oligomers, its core structure can be incorporated to create unique materials. The most common method for peptoid synthesis is the "submonomer" method developed by Zuckermann et al. nih.govnih.gov This iterative solid-phase process involves a two-step cycle for each monomer addition:

Acylation: A resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid, using a carbodiimide (B86325) activator like N,N'-diisopropylcarbodiimide (DIC). escholarship.orgnih.gov

Amination (Nucleophilic Displacement): A primary amine, which serves as the "submonomer," displaces the halide to form the N-substituted glycine residue. escholarship.orgnih.gov

To incorporate the N,N'-1,4-phenylene-diglycine moiety into a peptoid structure, 1,4-phenylenediamine could be used as the primary amine submonomer in the amination step. This would create a rigid, cross-linking point or a point of divergence in a peptoid architecture. The resulting secondary amines on the phenylene ring could then be used to initiate the growth of two separate peptoid chains, leading to branched or looped structures.

Table 2: Standard Submonomer Cycle for Peptoid Synthesis

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1. Acylation | Resin-NH₂ + BrCH₂COOH | N,N'-diisopropylcarbodiimide (DIC) in NMP or DMF | Forms a bromoacetamide intermediate on the solid support. |

| 2. Amination | Resin-NH-CO-CH₂Br + R-NH₂ | Primary amine (e.g., methylamine) in NMP or DMF | Introduces the side chain (R) via nucleophilic substitution. |

This two-step cycle is repeated to elongate the peptoid chain. escholarship.orgnih.gov

The use of a diamine like 1,4-phenylenediamine as the submonomer allows for the creation of peptoid architectures with a rigid aromatic linker, which can be used to control the spacing and orientation of appended peptoid chains for applications in materials science and drug discovery.

Applications of N,n 1,4 Phenylenedi Glycine in Advanced Chemical Systems and Materials Science

Catalysis and Organocatalysis.

N,N'-1,4-Phenylenedi-glycine has emerged as a versatile compound in the field of catalysis, demonstrating potential and direct applications in various catalytic systems. Its unique structure, featuring a rigid phenylenediamine core flanked by two glycine (B1666218) units, allows it to function as a ligand for metal centers and as a precursor to reactive intermediates. This section explores its roles in transition metal-mediated catalysis, photoredox catalysis, palladium-catalyzed cross-coupling reactions, and its potential for enzyme mimicry.

Transition Metal-Mediated Catalysis.

The presence of nitrogen and oxygen donor atoms in the glycine moieties of this compound makes it an effective ligand for coordinating with a variety of transition metals. The formation of stable metal complexes is a critical first step in many catalytic cycles. Research on analogous N-modified glycine and phenylenediacetic acid compounds has shown that they can form stable complexes with transition metal ions such as Cu(II), Co(II), Ni(II), Fe(II), Zn(II), and Mn(II). researchgate.netresearchgate.net

These complexes, often referred to as metal-organic frameworks (MOFs) or coordination polymers, can exhibit significant catalytic activity. The metallic center, once coordinated to the this compound ligand, can facilitate a wide range of organic transformations. The ligand's structure can influence the steric and electronic environment of the metal ion, thereby tuning its catalytic selectivity and efficiency. For instance, nickel complexes with N-containing ligands have been successfully employed as catalysts for the oxidation of benzyl (B1604629) alcohol. bcrec.id Similarly, chiral Cu(II) and Ni(II) salen complexes, which also feature nitrogen and oxygen donors, are effective catalysts for the asymmetric alkylation of amino acids. nih.gov Given these precedents, this compound-metal complexes are promising candidates for catalyzing reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Table 1: Potential Transition Metal Complexes with this compound and Their Catalytic Applications

| Transition Metal | Potential Coordination | Potential Catalytic Applications |

| Copper (II) | N, O donors from glycine | Asymmetric synthesis, Oxidation reactions |

| Nickel (II) | N, O donors from glycine | Cross-coupling reactions, Oxidation |

| Palladium (II) | N, O donors from glycine | C-N and C-C cross-coupling reactions |

| Iron (II/III) | N, O donors from glycine | Oxidation, Fenton-like reactions |

| Manganese (II) | N, O donors from glycine | Coupling reactions, Oxidation |

Photoredox Catalysis in Organic Transformations.

In recent years, visible-light photoredox catalysis has become a powerful tool in organic synthesis, allowing for the generation of reactive intermediates under mild conditions. princeton.edu N-aryl glycines, including this compound, have been identified as excellent precursors for α-aminoalkyl radicals in such reactions. nih.gov

The mechanism involves a single-electron oxidation of the nitrogen atom in the N-aryl glycine by an excited photocatalyst. This is followed by rapid decarboxylation (loss of CO2) to generate a highly reactive α-aminoalkyl radical. rwth-aachen.denih.gov This radical can then participate in a variety of bond-forming reactions. For example, in the Giese reaction, the α-aminoalkyl radical adds to electron-deficient olefins. rwth-aachen.de This methodology has been successfully applied to the synthesis of various aminomethylated compounds and nitrogen-containing heterocycles. nih.gov The use of this compound in this context would allow for the bifunctionalization of molecules, as it can generate two radical centers.

Table 2: Key Steps in the Photoredox-Catalyzed Generation of α-Aminoalkyl Radicals from N-Aryl Glycines

| Step | Description |

| 1. Photoexcitation | A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is excited to a higher energy state. |

| 2. Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the N-aryl glycine, forming a radical cation. |

| 3. Decarboxylation | The radical cation undergoes spontaneous decarboxylation to form an α-aminoalkyl radical. |

| 4. Radical Reaction | The α-aminoalkyl radical engages in subsequent reactions, such as addition to an alkene or a coupling partner. |

A study on the decarboxylative alkenylation of N-aryl glycines with vinyl sulfones using a recyclable g-C3N4 catalyst under visible light further highlights the utility of this approach for forming allylamines. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling Reactions.

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orglibretexts.orgyoutube.com These reactions are fundamental in the preparation of pharmaceuticals, organic materials, and other fine chemicals. wikipedia.org The core of this reaction involves the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex.

While this compound can be a target molecule for synthesis via a double N-arylation, it can also serve as a ligand for the palladium catalyst. The glycine moieties can chelate to the palladium center, potentially influencing the catalyst's stability and reactivity. The design of effective ligands is crucial for the success of these coupling reactions, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. youtube.com The development of novel N-heterocyclic carbene (NHC) ligands has also significantly advanced the field, offering catalysts with high stability and activity. The structure of this compound suggests it could act as a pincer-type ligand, which are known to form highly stable and active palladium complexes.

The application of Buchwald-Hartwig amination has been extended to the synthesis of fluorescent organic semiconductors, demonstrating the power of this reaction in materials science. nih.gov

Enzyme Mimicry and Spectrophotometric Assay Development (focused on chemical mechanism).

The structural similarity of this compound to compounds known to exhibit enzyme-like activity suggests its potential in the development of artificial enzymes (nanozymes) and colorimetric assays. Specifically, the 1,4-phenylenediamine core is redox-active and can undergo oxidation to form colored radical cations or diimines.

This property is exemplified by N,N-dimethyl-1,4-phenylenediamine, which serves as a reductant for peptidylglycine α-amidating mono-oxygenase, producing a stable and intensely colored cation radical that can be monitored spectrophotometrically. nih.gov This forms the basis of a continuous enzyme assay. It is plausible that this compound could function similarly, acting as a substrate for peroxidases or as a nanozyme with intrinsic peroxidase-like activity. nih.gov

The mechanism of peroxidase-like activity often involves the catalytic decomposition of hydrogen peroxide (H2O2) by the nanozyme, which then oxidizes a chromogenic substrate (in this case, the this compound itself or another substrate like 3,3′,5,5′-tetramethylbenzidine (TMB)). The formation of the colored oxidized product allows for the quantitative determination of H2O2 or the activity of the nanozyme. rsc.org The ability of this compound to chelate metal ions, such as iron, could further enhance this peroxidase-like activity, mimicking the active site of natural peroxidase enzymes. rsc.org

Functional Materials Science.

The unique molecular architecture of this compound, which combines a conjugated aromatic system with functional glycine groups, makes it an attractive building block for the synthesis of advanced functional materials. Its potential applications in organic electronics and optoelectronics are of particular interest.

Organic Electronic and Optoelectronic Materials.

Organic electronic and optoelectronic materials are at the forefront of research for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The performance of these devices is highly dependent on the molecular structure and packing of the organic materials used.

This compound possesses several features that make it a promising candidate for these applications. The central 1,4-phenylene unit is a common component of conjugated polymers known for their conductivity, such as poly(p-phenylene vinylene) (PPV) and polyaniline. academiaromana-is.rokpi.ua The nitrogen atoms attached to the phenyl ring can donate electron density, potentially lowering the bandgap of the resulting material and shifting its absorption and emission properties.

The glycine functionalities offer several advantages. They can be used as reactive handles for polymerization or for grafting the molecule onto surfaces. For instance, the carboxylic acid groups could be used to form polyesters or polyamides, incorporating the optoelectronically active phenylenediamine core into a polymer backbone. The synthesis of conductive polymers often involves the oxidative polymerization of aniline (B41778) derivatives, a process for which this compound could be a suitable monomer. nih.gov

Furthermore, the N-aryl amine structure is a key component in many hole-transporting materials used in OLEDs. nih.gov The ability of this compound to be readily oxidized suggests it could facilitate the transport of positive charge carriers (holes) in an organic electronic device. The synthesis of such materials often employs C-N cross-coupling reactions, highlighting the synergy between the catalytic applications and materials science aspects of this compound. nih.gov

Table 3: Potential Roles of this compound in Organic Electronic Materials

| Material Type | Potential Role of this compound | Resulting Property |

| Conductive Polymers | Monomer unit in polymerization | Electrical conductivity, Tunable bandgap |